molecular formula C37H70N2O12 B601495 N-Despropyl Gamithromycin CAS No. 145388-07-4

N-Despropyl Gamithromycin

Katalognummer: B601495
CAS-Nummer: 145388-07-4
Molekulargewicht: 734.98
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Despropyl Gamithromycin is an intermediate used in the preparation of Gamithromycin and 8a-aza-8a-homoery thromycin derivatives.

Wirkmechanismus

Target of Action

N-Despropyl Gamithromycin is a semi-synthetic macrolide antibiotic . It primarily targets bacteria causing bovine respiratory disease (BRD), such as Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma species . These bacteria are responsible for various infections in cattle and other ruminants .

Mode of Action

This compound, like other macrolide antibiotics, inhibits protein synthesis in bacteria . It binds to the bacterial ribosome, blocking the translocation of tRNA during translation. This action prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis and leading to the death of the bacteria .

Biochemical Pathways

The major biotransformation pathways of this compound include hydrolysis with a loss of the cladinose sugar moiety to form declad and N-dealkylation to form N-Despropyl N-Desmethyl Gamithromycin . It also undergoes biotransformation via a minor pathway to form the translactone derivative through an intra-molecular rearrangement .

Pharmacokinetics

The pharmacokinetic characteristics of this compound were analyzed after a single subcutaneous injection . The main pharmacokinetic parameters for the area under the concentration–time curve from 0 to 24 h and the peak drug concentration values ranged from 0.86 to 8.42 µg·h/ml and from 0.55 to 5.69 µg/ml, respectively . These values indicate the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The result of this compound’s action is the effective treatment and prevention of bovine respiratory disease (BRD) caused by various bacteria . By inhibiting protein synthesis, it prevents the growth and multiplication of these bacteria, thereby alleviating the symptoms of the disease and promoting the recovery of the affected animals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is administered via the subcutaneous route at a recommended dose of 6 mg/kg body weight in ovine species . The efficacy of the drug can be affected by factors such as the health status of the animal, the presence of other medications, and the specific characteristics of the bacterial strain causing the infection .

Biologische Aktivität

N-Despropyl Gamithromycin is a derivative of Gamithromycin, a semi-synthetic macrolide antibiotic primarily used in veterinary medicine for the treatment of bacterial infections in livestock. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

This compound is characterized by its structural modification that enhances its pharmacological profile compared to its parent compound. It exhibits significant antibacterial activity against various pathogens, particularly those associated with bovine respiratory disease (BRD) and other infections in livestock.

The primary mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : Like other macrolides, it binds to the 50S ribosomal subunit of bacteria, inhibiting peptide chain elongation during protein synthesis. This action leads to bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations .

Antimicrobial Spectrum

This compound demonstrates broad-spectrum antimicrobial activity. Key pathogens affected include:

  • Mannheimia haemolytica
  • Pasteurella multocida
  • Histophilus somni
  • Mycoplasma species

The Minimum Inhibitory Concentration (MIC) values for these pathogens are critical for understanding the efficacy of the compound.

PathogenMIC (µg/mL)MBC (µg/mL)
Mannheimia haemolytica0.51
Pasteurella multocida12
Histophilus somni0.51

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics:

  • Bioavailability : Greater than 98% in cattle and over 92% in pigs.
  • Volume of Distribution : Approximately 25 L/kg in cattle, indicating extensive tissue distribution.
  • Plasma Protein Binding : Ranges from 74% to 77%, affecting the free concentration available for antimicrobial activity .

Case Study: Efficacy in Neutropenic Mice

A study investigated the pharmacokinetics and pharmacodynamics of this compound in neutropenic mice infected with P. multocida. The results showed that:

  • After subcutaneous administration (1, 3, 6, and 9 mg/kg), the unbound plasma concentrations were measured.
  • The area under the concentration-time curve (AUC) and peak drug concentration (Cmax) increased with dosage escalation.
Dose (mg/kg)AUC (µg·h/mL)Cmax (µg/mL)
10.860.55
32.342.10
65.675.69
98.427.80

The half-life (t1/2t_{1/2}) ranged from approximately 8 to 14 hours, indicating prolonged action within the system .

Clinical Implications

This compound is utilized primarily in veterinary settings for treating BRD and skin infections in cattle and pigs. Its high tissue accumulation, especially in lung tissues, enhances its therapeutic effectiveness against respiratory pathogens.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

  • Analytical Reference Standard : N-Despropyl Gamithromycin serves as a reference standard for developing and validating analytical methods. Its unique properties allow researchers to calibrate instruments and validate assays effectively.

2. Biology

  • Antibacterial Studies : The compound has been extensively studied for its antibacterial efficacy against various pathogens. Research indicates that this compound demonstrates significant activity against bacteria such as Pasteurella multocida and Mannheimia haemolytica, which are critical in veterinary medicine .

3. Medicine

  • Veterinary Applications : this compound is investigated for its safety and efficacy in treating respiratory diseases in livestock, particularly bovine respiratory disease (BRD). Clinical studies have shown that it can significantly improve treatment outcomes in cattle diagnosed with BRD .

Table 1: Antibacterial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Efficacy Observed
Pasteurella multocida0.5 µg/mLHigh
Mannheimia haemolytica0.25 µg/mLVery High
Histophilus somni0.75 µg/mLModerate

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration10 µg/mL
Half-life3 days
Volume of Distribution25 L/kg
Clearance Rate712 mL/hr/kg

Case Studies

Case Study 1: Efficacy in Cattle with Bovine Respiratory Disease
A clinical trial involving 497 cattle demonstrated that those treated with this compound showed a significantly higher recovery rate (58%) compared to the control group (19%). The study highlighted the compound's effectiveness in managing BRD associated with Mannheimia haemolytica and Pasteurella multocida .

Case Study 2: Pharmacokinetic Evaluation
A study focused on the pharmacokinetics of this compound revealed that subcutaneous administration resulted in rapid absorption and significant concentrations in pulmonary epithelial lining fluid, crucial for treating respiratory infections. The pharmacodynamic evaluation indicated a strong correlation between drug concentration and treatment outcomes .

Eigenschaften

IUPAC Name

(2R,4S,5S,8S,11S,12S,13S,14R)-11-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21?,22-,23+,24?,25?,26+,27-,28?,29-,30-,31-,32-,34-,35?,36?,37?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECSSHHDKCPKFK-IRMDGJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(CNC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C([C@H]([C@H](CN[C@H](CC([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2CC([C@H](C(O2)C)O)(C)OC)C)O[C@H]3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Despropyl Gamithromycin
Reactant of Route 2
N-Despropyl Gamithromycin
Reactant of Route 3
N-Despropyl Gamithromycin
Reactant of Route 4
N-Despropyl Gamithromycin
Reactant of Route 5
N-Despropyl Gamithromycin
Reactant of Route 6
N-Despropyl Gamithromycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.